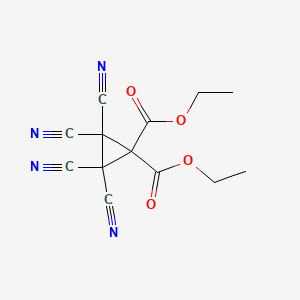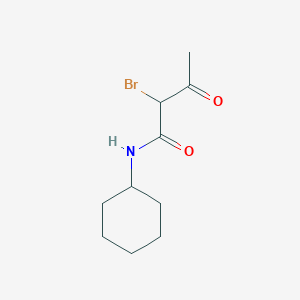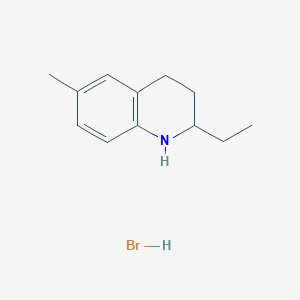
Tri-2-furylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The germanium center can be reduced to form germylene derivatives.
Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Germylene derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Tri(furan-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.
Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.
Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.
Eigenschaften
Molekularformel |
C12H9GeO3 |
|---|---|
Molekulargewicht |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI-Schlüssel |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)




![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
